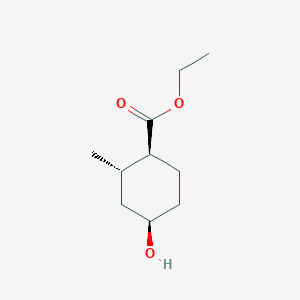
Potassium 4-(oxiran-2-ylmethoxy)naphthalen-1-YL sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 4-(oxiran-2-ylmethoxy)naphthalen-1-YL sulfate is a chemical compound with the molecular formula C13H11KO5S. It is known for its unique structure, which includes an oxirane (epoxide) ring and a naphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 4-(oxiran-2-ylmethoxy)naphthalen-1-YL sulfate typically involves the reaction of 4-(oxiran-2-ylmethoxy)naphthalene-1-ol with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification through crystallization or distillation to achieve the required quality for commercial use .
Chemical Reactions Analysis
Types of Reactions
Potassium 4-(oxiran-2-ylmethoxy)naphthalen-1-YL sulfate undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the epoxide ring is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through the opening of the epoxide ring during oxidation.
Alcohols: Resulting from the reduction of the epoxide ring.
Substituted Naphthalenes: Produced through nucleophilic substitution reactions.
Scientific Research Applications
Potassium 4-(oxiran-2-ylmethoxy)naphthalen-1-YL sulfate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Potassium 4-(oxiran-2-ylmethoxy)naphthalen-1-YL sulfate involves the interaction of its epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other cellular components. This reactivity underlies its potential biological activities and its use in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4-(oxiran-2-ylmethoxy)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a naphthalene ring.
4-acetoxybenzoic acid: Contains an acetoxy group instead of an epoxide ring.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H11KO6S |
|---|---|
Molecular Weight |
334.39 g/mol |
IUPAC Name |
potassium;[4-(oxiran-2-ylmethoxy)naphthalen-1-yl] sulfate |
InChI |
InChI=1S/C13H12O6S.K/c14-20(15,16)19-13-6-5-12(18-8-9-7-17-9)10-3-1-2-4-11(10)13;/h1-6,9H,7-8H2,(H,14,15,16);/q;+1/p-1 |
InChI Key |
LVGYRTFSCZALCX-UHFFFAOYSA-M |
Canonical SMILES |
C1C(O1)COC2=CC=C(C3=CC=CC=C32)OS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{8-Oxaspiro[4.5]decan-1-yl}methanol](/img/structure/B13336837.png)


![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B13336851.png)
![(6AR,9R)-N9,N9-diethyl-N7-(o-tolyl)-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-7,9(4H)-dicarboxamide](/img/structure/B13336856.png)


![2-(Tetrahydrofuran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13336894.png)




